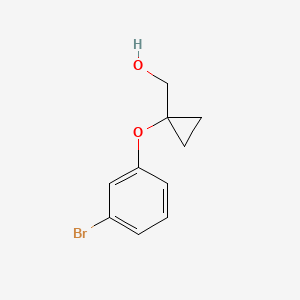
(1-(3-Bromophenoxy)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Bromophenoxy)cyclopropyl)methanol: is an organic compound with the molecular formula C10H11BrO2 It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenoxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
- The reaction mixture is heated to a specific temperature, usually around 80-100°C , for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Cyclopropylmethanol: reacts with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Bromophenoxy)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents such as or can be used under anhydrous conditions.
Substitution: Reagents such as or can be used under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1-(3-Bromophenoxy)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: Used in the production of specialty chemicals and intermediates. It can be used in the development of new polymers or as a component in coatings and adhesives.
Mechanism of Action
The mechanism of action of (1-(3-Bromophenoxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (1-(4-Bromophenoxy)cyclopropyl)methanol
- (1-(3-Chlorophenoxy)cyclopropyl)methanol
- (1-(3-Methylphenoxy)cyclopropyl)methanol
Comparison: (1-(3-Bromophenoxy)cyclopropyl)methanol is unique due to the presence of the bromine atom at the 3-position of the phenoxy group. This structural feature can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications or provide distinct advantages in specific research contexts.
Properties
Molecular Formula |
C10H11BrO2 |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
[1-(3-bromophenoxy)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
InChI Key |
USQULASCMWRDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)OC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


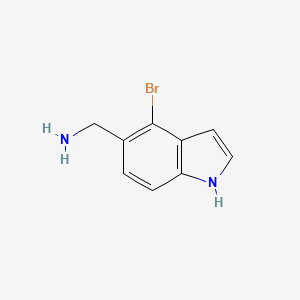
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)
![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)
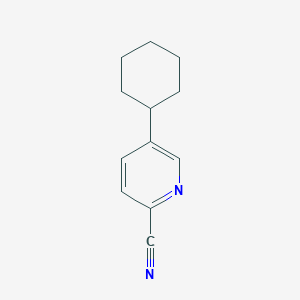

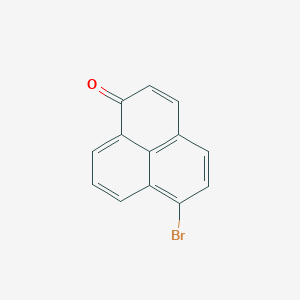
![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
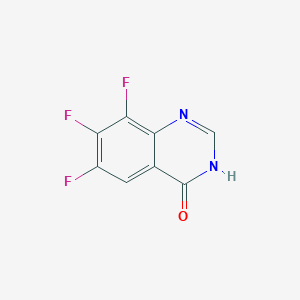
![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
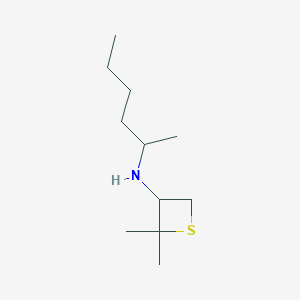
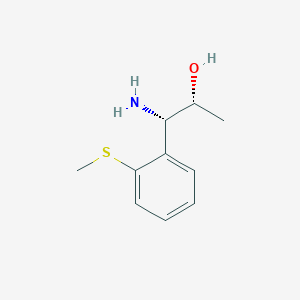
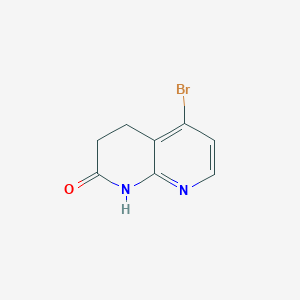
![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
